![molecular formula C22H22ClN3O3 B15087139 N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B15087139.png)
N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Chlorobenzylidene)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that belongs to the quinolinecarbohydrazide family. This compound is characterized by its unique structure, which includes a quinoline ring system, a chlorobenzylidene moiety, and a carbohydrazide group. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorobenzylidene)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarbohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chlorobenzylidene)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted quinolinecarbohydrazides.
Scientific Research Applications
N’-(3-Chlorobenzylidene)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various quinoline derivatives, which are important in medicinal chemistry.
Biology: The compound exhibits potential biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its potential therapeutic properties, it is studied for the development of new drugs and pharmaceuticals.
Industry: The compound can be used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-chlorobenzylidene)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Chlorobenzylidene)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
- N’-(3-Chlorobenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-(3-Chlorobenzylidene)-1,4,5,6-tetrahydrocyclopenta©pyrazole-3-carbohydrazide
Uniqueness
N’-(3-Chlorobenzylidene)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific structural features, such as the presence of a pentyl group and a hydroxy group on the quinoline ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H22ClN3O3 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C22H22ClN3O3/c1-2-3-6-12-26-18-11-5-4-10-17(18)20(27)19(22(26)29)21(28)25-24-14-15-8-7-9-16(23)13-15/h4-5,7-11,13-14,27H,2-3,6,12H2,1H3,(H,25,28)/b24-14+ |
InChI Key |
MYGOBLCSNUEGRK-ZVHZXABRSA-N |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=CC=C3)Cl)O |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorobenzyl)-N-isopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15087058.png)
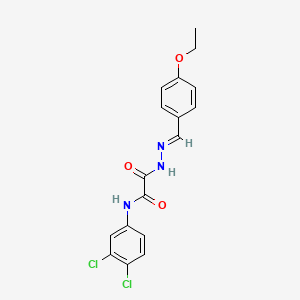
![1-hydroxy-N-(2-hydroxyethyl)-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B15087066.png)
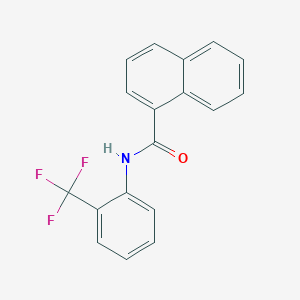
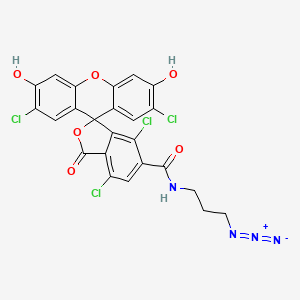
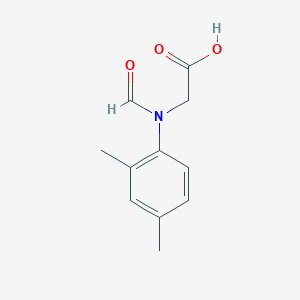
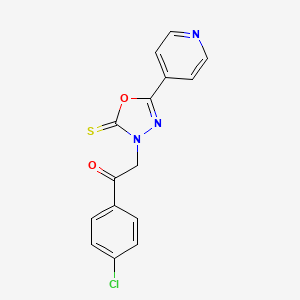
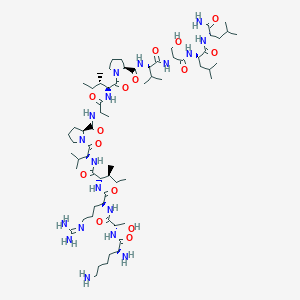
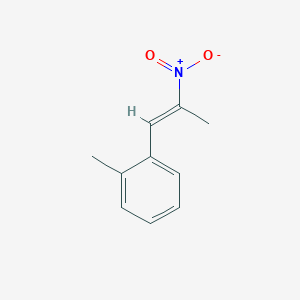
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride](/img/structure/B15087108.png)
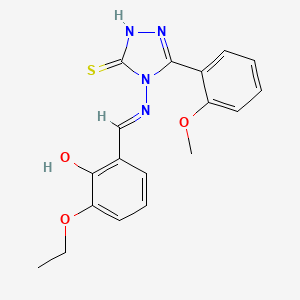
![4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrate;hydrochloride](/img/structure/B15087115.png)
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B15087117.png)

